N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide
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Overview
Description
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple amino groups and hydroxyl functionalities, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include the use of amine protection and deprotection strategies, as well as the incorporation of hydroxyl and carbonyl groups through selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and applications in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its amino groups can be labeled with fluorescent tags, enabling visualization and tracking of biological processes.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find use in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyamines and hydroxylated amines, such as spermidine, spermine, and putrescine. These compounds share structural similarities with N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide, particularly in their amino group arrangements .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its specific structure enables targeted interactions with biological molecules, making it a valuable tool in both research and industrial contexts .
Properties
Molecular Formula |
C17H37N7O4 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |
InChI |
InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23) |
InChI Key |
GDVNLLJNADMLLR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |
Origin of Product |
United States |
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